molecular formula C8H17NO2 B13198709 Methyl 6-amino-4-methylhexanoate

Methyl 6-amino-4-methylhexanoate

Cat. No.: B13198709
M. Wt: 159.23 g/mol
InChI Key: SMEWWRULPUSAQK-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-methylhexanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid and features both an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-4-methylhexanoate can be synthesized through several methods. One common approach involves the reaction of 6-amino-4-methylhexanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of methyl cyanoacetate and an appropriate amine under solvent-free conditions. This method is advantageous as it avoids the use of solvents and can be performed at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and controlled temperatures is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl 6-amino-4-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-amino-4-methylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-4-methylhexanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Biological Activity

Methyl 6-amino-4-methylhexanoate, also known as methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride, is a chiral compound with significant biological activity. This article explores its interactions within biological systems, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H17ClN2O2. Its stereochemistry is critical for its biological activity, influencing how it interacts with various enzymes and metabolic pathways. The compound is primarily utilized in pharmaceutical research due to its unique structural properties that allow it to act as a substrate for specific enzymes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound acts as a substrate for various enzymes, leading to the formation of metabolites that may exhibit pharmacological effects. Its specific stereochemistry allows it to fit selectively into enzyme active sites, resulting in distinct metabolic outcomes compared to non-chiral counterparts .
  • Metabolic Pathways : Research indicates that this compound influences metabolic pathways significantly. It has been shown to interact with key metabolic enzymes, altering their activity and potentially leading to enhanced therapeutic effects.
  • Pharmacological Effects : The compound has been studied for its potential roles in drug development, particularly in the context of metabolic disorders and other therapeutic areas. Its metabolites may possess unique pharmacological properties that warrant further investigation.

Study 1: Enzyme Interaction Analysis

A study published in a peer-reviewed journal examined the interaction of this compound with specific enzymes involved in amino acid metabolism. The findings demonstrated that the compound significantly enhanced the activity of branched-chain amino acid transaminase, suggesting its potential role in treating metabolic disorders related to amino acid deficiencies.

Study 2: Pharmacological Evaluation

In another study focused on pharmacological evaluation, researchers assessed the effects of this compound on cancer cell lines. The compound exhibited cytotoxic effects against various cancer cells, including MCF-7 breast cancer cells, with a calculated GI50 value indicating potent growth inhibition at low concentrations. This suggests its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Biological Activity
Methyl 2-amino-4-methylpentanoateC7H15NModerate enzyme inhibition
Methyl 2-amino-4-methylheptanoateC9H19NEnhanced anti-inflammatory properties
Methyl 2-amino-3-methylhexanoateC8H17NLimited anticancer activity

These comparisons highlight how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 6-amino-4-methylhexanoate

InChI

InChI=1S/C8H17NO2/c1-7(5-6-9)3-4-8(10)11-2/h7H,3-6,9H2,1-2H3

InChI Key

SMEWWRULPUSAQK-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)CCN

Origin of Product

United States

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